molecular formula C13H10O4 B14230206 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid CAS No. 630115-96-7

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid

Katalognummer: B14230206
CAS-Nummer: 630115-96-7
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: XRNIKZQKFHCZEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid is a chemical compound known for its unique structure and properties It features a benzoic acid core with two hydroxypropynyl groups attached at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid typically involves the alkylation of a benzoic acid derivative with propargyl alcohol. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds in the propynyl groups can be reduced to form alkanes.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypropynyl groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid
  • 3,5-bis(prop-2-yn-1-yloxy)benzoic acid
  • 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid

Uniqueness

3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of two hydroxypropynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

630115-96-7

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

3,5-bis(3-hydroxyprop-1-ynyl)benzoic acid

InChI

InChI=1S/C13H10O4/c14-5-1-3-10-7-11(4-2-6-15)9-12(8-10)13(16)17/h7-9,14-15H,5-6H2,(H,16,17)

InChI-Schlüssel

XRNIKZQKFHCZEY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C#CCO)C(=O)O)C#CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.